molecular formula C24H26N2O5 B2557484 7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1234868-02-0

7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2557484
CAS No.: 1234868-02-0
M. Wt: 422.481
InChI Key: OUAPLLARSOEDSE-UHFFFAOYSA-N
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Description

7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methoxy-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide lies in its specific functional groups and their arrangement, which confer distinct biological properties. Its combination of a benzofuran ring with a piperidine moiety and phenoxyacetyl group makes it a versatile compound for various research applications.

Properties

IUPAC Name

7-methoxy-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-20-9-5-6-18-14-21(31-23(18)20)24(28)25-15-17-10-12-26(13-11-17)22(27)16-30-19-7-3-2-4-8-19/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPLLARSOEDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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